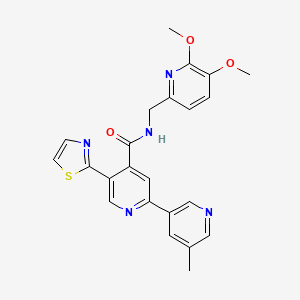

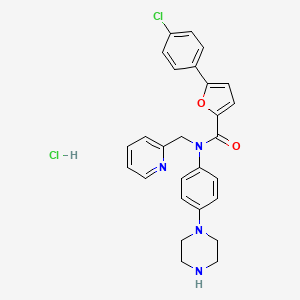

![molecular formula C26H32ClN3O5 B609146 N-((1R,3s,5S)-9-(2-((2-chlorophenyl)amino)-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide CAS No. 2080300-49-6](/img/structure/B609146.png)

N-((1R,3s,5S)-9-(2-((2-chlorophenyl)amino)-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with multiple functional groups, including an azabicyclo[3.3.1]nonane core, a chlorophenyl group, and a trimethoxybenzamide group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as unsaturated bicyclo[3.3.1]nonane derivatives have been synthesized and their crystal structures studied . Another related compound, 1R,5S-bicyclo[3.1.0]hexan-2-one, was synthesized from ®-1,2-epoxyhex-5-ene .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a bicyclic core. The azabicyclo[3.3.1]nonane core is a type of bicyclic compound consisting of a nine-membered ring with three bridgehead atoms .Scientific Research Applications

Synthesis of Rigid Dipeptide Mimetics

The compound is related to azabicycloalkane amino acids, which are rigid dipeptide mimetics used in peptide-based drug discovery. An efficient synthesis of related diastereomers was reported, highlighting their potential in medicinal chemistry (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

Preparation of Spiro Heterocyclic Compounds

Studies on N-substituted 3-azabicyclo[3.3.1]nonan-9-ones, closely related to the queried compound, have shown that they react with difunctional nucleophiles to form spiro heterocyclic compounds, which have potential pharmacological applications (Moskalenko & Boev, 2009).

Sigma-2 Receptor Ligands

N-substituted-9-azabicyclo[3.3.1]nonan-3a-yl)carbamate analogs, similar to the compound , have been synthesized and evaluated for their affinity for sigma receptors. These compounds have potential for characterizing the functional role of sigma receptors in vivo (Mach, Vangveravong, Huang, Yang, Blair, & Wu, 2002).

Enantioselective Synthesis for Molecular Complexity

The compound is related to azabicyclo nonane derivatives, which have been used in asymmetric synthesis to generate molecular complexity. This highlights their significance in the development of novel molecules with potential pharmacological properties (Garrido, Nieto, & Díez, 2013).

Oxidative Synthesis of Heterocycles

A study on 9-azabicyclo[3.3.1]nonan-N-oxyl catalyzed oxidative synthesis, related to the queried compound, has shown the potential for creating heterocycles, which are crucial in drug development (Ma, Wan, Hong, Li, Hu, Mo, Hu, Sun, Jin, & Shen, 2017).

Mechanism of Action

Target of Action

The primary target of ML339 is the human CXCR6 receptor . This receptor is a chemokine receptor, which plays a crucial role in the immune response and inflammation. ML339 is a selective antagonist for this receptor, meaning it binds to the receptor and inhibits its function .

Mode of Action

ML339 antagonizes the recruitment of β-arrestin and the cAMP signaling pathway of the human CXCR6 receptor induced by CXCL16 . The IC50 values, which represent the concentration of ML339 required to inhibit these processes by 50%, are 0.3 μM and 1.4 μM, respectively .

Biochemical Pathways

The antagonism of the CXCR6 receptor by ML339 affects the chemokine signaling pathway . This pathway is involved in various biological processes, including immune response, inflammation, and cell migration. By inhibiting the CXCR6 receptor, ML339 can potentially modulate these processes .

Pharmacokinetics

The solubility of ml339 in dmso and ethanol suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of ML339’s action are primarily related to its antagonism of the CXCR6 receptor. By inhibiting this receptor, ML339 can modulate chemokine signaling and potentially affect processes such as immune response, inflammation, and cell migration .

Biochemical Analysis

Biochemical Properties

ML339 interacts with the human CXCR6 receptor, exhibiting an IC50 value of 140 nM . It is 100-fold less active at the murine CXCR6 receptor . ML339 exhibits selectivity over other receptors such as CXCR5, CXCR4, CCR6, and APJ receptors .

Cellular Effects

ML339 influences cell function by antagonizing the CXCR6 receptor. This receptor is involved in various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, ML339 exerts its effects by binding to the CXCR6 receptor and inhibiting its function . This interaction can lead to changes in gene expression and cellular responses .

properties

IUPAC Name |

N-[(1S,5R)-9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32ClN3O5/c1-33-22-11-16(12-23(34-2)25(22)35-3)26(32)28-17-13-18-7-6-8-19(14-17)30(18)15-24(31)29-21-10-5-4-9-20(21)27/h4-5,9-12,17-19H,6-8,13-15H2,1-3H3,(H,28,32)(H,29,31)/t17?,18-,19+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPYAPRDKNCABY-YQQQUEKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CC3CCCC(C2)N3CC(=O)NC4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2C[C@H]3CCC[C@@H](C2)N3CC(=O)NC4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of studying cytochrome P450 (CYP) enzyme inhibition in drug development?

A1: Cytochrome P450 enzymes play a crucial role in drug metabolism. Understanding a drug candidate's potential to inhibit these enzymes is essential for predicting drug-drug interactions and potential adverse effects []. For example, Coix-seed Reactive Derivatives (CRD) showed minimal inhibition of CYP3A4, CYP2D6, and CYP2C9, suggesting a lower risk of interactions with drugs metabolized by these enzymes [].

Q2: How can biomarkers contribute to predicting the clinical course of diseases like Crohn's disease?

A2: Biomarkers can provide objective measures of disease activity and predict future outcomes. For instance, elevated serum MMP-9 levels were associated with an increased risk of clinical relapse in patients with quiescent Crohn's disease []. This finding suggests that MMP-9 could be a valuable tool for identifying patients at higher risk of relapse and guiding treatment decisions.

Q3: What are the challenges in accurately measuring pleural effusion volume, and how can novel algorithms address them?

A3: Accurately estimating pleural effusion volume can be challenging, particularly in cases with large volumes or co-existing conditions. The BLL algorithm, which combines B-spline and local clustering level set methods, demonstrated promising results in accurately quantifying pleural effusion volumes from CT scans []. This approach may improve the accuracy of volume estimation and aid in clinical decision-making.

Q4: What are the long-term implications of iron overload in thalassemia major, and how can chelation therapy mitigate these risks?

A4: Iron overload is a significant complication of chronic transfusion therapy in thalassemia major, leading to organ damage if left untreated []. Deferasirox, an oral iron chelator, has shown promise in reducing iron burden and improving clinical outcomes in patients with thalassemia major over long-term follow-up [].

Q5: How does the dose of allergen exposure influence the immune response, specifically T cell differentiation?

A5: Research suggests that the dose of allergen exposure can significantly impact the immune response. Studies have shown that different doses of ovalbumin (OVA) exposure on dendritic cells lead to distinct gene expression and DNA methylation profiles, ultimately influencing T cell differentiation pathways [, ]. This dose-dependent effect highlights the complexity of immune regulation and the need for tailored therapeutic approaches in allergic diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

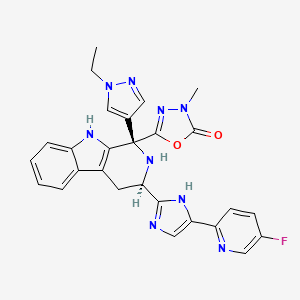

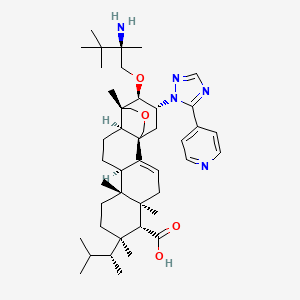

![5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide](/img/structure/B609078.png)

![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)